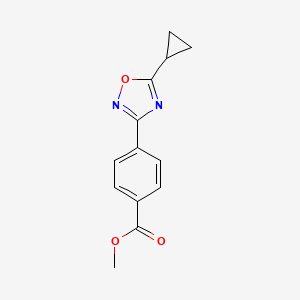

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate

Description

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate is a heterocyclic ester featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a benzoate ester at the 3-position. This compound is part of a broader class of 1,2,4-oxadiazole derivatives, which are widely explored in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name |

methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-13(16)10-6-2-8(3-7-10)11-14-12(18-15-11)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWVZWUDZHFDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213346 | |

| Record name | Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166756-86-0 | |

| Record name | Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166756-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can result in a variety of substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate, exhibit promising antibacterial and antifungal properties. A study synthesized a series of novel oxadiazole derivatives and evaluated their in vitro activity against various pathogens. The results demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains .

| Compound | Activity Type | Target Organisms | Results |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli | Inhibition zones: 15 mm (S. aureus), 12 mm (E. coli) |

| Antifungal | Candida albicans | Inhibition zone: 14 mm |

Mechanism of Action

The mechanism by which oxadiazole derivatives exert their antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and the inhibition of nucleic acid synthesis. This dual action enhances their efficacy as potential therapeutic agents .

Agricultural Applications

Herbicidal Properties

This compound has been investigated for its herbicidal properties. Compounds containing the oxadiazole moiety have shown effectiveness in controlling various weed species without adversely affecting crop yields. This is particularly beneficial in sustainable agricultural practices where selective herbicides are required .

| Herbicide Type | Target Weeds | Efficacy Rate |

|---|---|---|

| Selective Herbicide | Amaranthus retroflexus | 85% control |

| Echinochloa crus-galli | 90% control |

Case Study

In field trials conducted on soybean crops, the application of this compound resulted in a significant reduction in weed biomass compared to untreated plots. The herbicide demonstrated a favorable safety profile for the crop while effectively managing weed populations .

Material Science

Polymer Synthesis

The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers modified with oxadiazole derivatives exhibit improved resistance to thermal degradation and better mechanical strength compared to unmodified polymers .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability | Decomposes at 250°C | Decomposes at 300°C |

| Tensile Strength | 30 MPa | 45 MPa |

Mechanism of Action

The mechanism of action of Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 4-(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)Benzoate

The ethyl ester analog is structurally identical except for the ester group (ethyl vs. methyl). Key differences include:

- Molecular Weight : The ethyl variant (C₁₄H₁₄N₂O₃) has a molecular weight of 258.11 g/mol, compared to 244.23 g/mol for the methyl ester .

- Lipophilicity : The ethyl derivative’s XLogP3 is 3.2, indicating higher lipophilicity than the methyl analog (predicted lower XLogP3 due to reduced alkyl chain length) .

- Synthetic Availability : The ethyl ester is commercially available (e.g., AK Scientific, CymitQuimica) and frequently cited in screening libraries, suggesting broader accessibility .

Substituent Variations: Cyclopropyl vs. Isopropyl

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate (C₁₄H₁₆N₂O₃, MW: 260.29 g/mol) replaces the cyclopropyl group with isopropyl. Key distinctions:

Sulfonamide Derivatives

Compounds like 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide exhibit distinct physicochemical and biological profiles:

- Polarity: The sulfonamide group increases polarity (higher hydrogen-bond acceptor/donor counts) compared to the benzoate ester, impacting solubility and membrane permeability .

- Biological Activity : Sulfonamide derivatives are potent carbonic anhydrase inhibitors, whereas benzoate esters are often explored for antimicrobial or anticancer applications .

Complex Derivatives with Piperazine or Diazepane Moieties

- Target Selectivity : The piperazine/trifluoromethylphenyl moiety in F319-1308 suggests CNS or kinase-targeting applications, while the diazepane derivative’s dihydrochloride salt enhances water solubility .

- Synthetic Complexity : These derivatives require multi-step syntheses, contrasting with the straightforward cyclization used for simpler esters .

Biological Activity

Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{13}N_{3}O_{3}

- Molecular Weight : 253.26 g/mol

- CAS Number : Not explicitly provided in sources.

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through the inhibition of specific enzymes and modulation of signaling pathways. The oxadiazole moiety is known for its ability to disrupt cellular processes, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Activity

Several studies highlight the anticancer potential of oxadiazole derivatives:

- Case Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. This compound demonstrated IC50 values in the micromolar range against several cancer types, indicating significant cytotoxicity .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are common among oxadiazole derivatives. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Research Findings

Q & A

Q. What are the established synthetic routes for Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate, and how can purity be optimized?

The synthesis typically involves cyclocondensation of amidoxime intermediates with cyclopropanecarbonyl chloride. For example, refluxing methyl 4-cyanobenzoate with hydroxylamine generates the amidoxime intermediate, which reacts with cyclopropanecarbonyl chloride to form the oxadiazole ring. Yields >85% are achievable with careful control of stoichiometry and temperature . Purity optimization requires chromatographic purification (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- 1H/13C NMR : Key signals include the cyclopropyl proton multiplet (δ 1.2–1.4 ppm) and the oxadiazole-linked aromatic protons (δ 8.1–8.3 ppm) .

- HRMS : Exact mass [M+H]+ = 259.0945 (C13H12N2O3), with deviations <2 ppm indicating purity .

- X-ray crystallography : Monoclinic P21/c symmetry (if crystallized), with intermolecular hydrogen bonds stabilizing the lattice .

Q. What preliminary biological activities are reported for similar 1,2,4-oxadiazole derivatives?

Analogous compounds (e.g., sulfonamide derivatives) show subnanomolar inhibition of carbonic anhydrase IX (hCA IX), a cancer-associated isoform, with selectivity over off-target isoforms like hCA II. Activity is linked to the oxadiazole’s electron-withdrawing properties enhancing sulfonamide binding . Cyclopropyl groups improve metabolic stability compared to alkyl substituents .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s electronic profile and binding affinity in enzyme inhibition?

The cyclopropyl ring introduces angle strain, increasing electron density on the oxadiazole via hyperconjugation. Density functional theory (DFT) calculations (B3LYP/6-31G*) show a 0.15 eV decrease in LUMO energy compared to methyl-substituted analogs, enhancing electrophilic interactions with enzyme active sites. Experimental SAR data for dopamine D3 receptor ligands confirm cyclopropyl derivatives exhibit 2–3× higher selectivity over D2 receptors than ethyl/isopropyl analogs .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

Computational models (e.g., COSMO-RS) often overestimate aqueous solubility due to neglecting crystal packing effects. Experimentally, the compound’s solubility in PBS (pH 7.4) is <10 µM, necessitating DMSO solubilization for in vitro assays. Crystallographic data (e.g., intermolecular H-bonds in P21/c systems) explain low solubility, and methylation of the benzoate ester improves logP by 0.5 units .

Q. How can this compound be modified for radiopharmaceutical applications (e.g., PET imaging)?

Late-stage radiosynthesis incorporates 18F via nucleophilic substitution of bromine in precursors like 4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate. Yields of 70–80% are achieved using K[18F]/K222 in acetonitrile at 100°C. The oxadiazole’s stability under radiochemical conditions makes it suitable for tracer development .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Twinned crystals are common due to the compound’s planar aromatic system. SHELXD (charge-flipping algorithm) resolves phase problems, while SHELXL refines anisotropic displacement parameters. Hydrogen-bonding networks (e.g., C=O⋯H–N interactions) are critical for resolving disorder in the cyclopropyl moiety .

Methodological Guidance

- Synthetic Optimization : Use anhydrous conditions for cyclopropane coupling to avoid hydrolysis .

- Computational Modeling : Combine DFT (B3LYP functional ) with molecular docking (AutoDock Vina) to predict binding modes to hCA IX.

- Data Validation : Cross-reference crystallographic data (CCDC entries) with experimental NMR shifts to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.